An In-Depth Technical Guide to 2-Chlorophenyl 2-iodobenzoate: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-Chlorophenyl 2-iodobenzoate: Structure, Properties, and Synthesis
Abstract: This technical guide provides a comprehensive overview of 2-Chlorophenyl 2-iodobenzoate, a halogenated aromatic ester. While specific experimental data on this compound is limited in publicly accessible literature, this document constructs a detailed profile by analyzing its chemical structure and leveraging established principles of organic chemistry. We present its core chemical properties, propose a robust synthetic pathway with mechanistic insights, and discuss potential applications in research and development. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require a foundational understanding of this and similar molecules.
Molecular Structure and Identification
2-Chlorophenyl 2-iodobenzoate (CAS Number: 496033-88-6) is an organic compound featuring a benzoate core structure.[1] The molecule is an ester formed from 2-iodobenzoic acid and 2-chlorophenol. This unique arrangement of three distinct functional groups—an ester, an aryl iodide, and an aryl chloride—on a biphenyl ether-like scaffold suggests its potential utility as a versatile intermediate in organic synthesis. The ortho-positioning of the iodine and chloro substituents creates specific steric and electronic environments that can influence its reactivity and physicochemical properties.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 2-chlorophenyl 2-iodobenzoate | ChemBK |
| CAS Number | 496033-88-6 | ChemBK |
| Molecular Formula | C₁₃H₈ClIO₂ | ChemBK[1] |
| Molecular Weight | 358.56 g/mol | ChemBK[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Cl)I | PubChem (Inferred) |
| InChI Key | (Inferred from structure) | N/A |
Physicochemical Properties
Detailed experimental data for 2-Chlorophenyl 2-iodobenzoate are not widely published. However, we can infer its likely properties based on its constituent parts and related analogs. The compound is expected to be a solid at room temperature, similar to its precursor 2-iodobenzoic acid, which is a white crystalline solid with a melting point of 162°C.[2] As a moderately large and nonpolar organic molecule, it is predicted to be insoluble in water but should exhibit good solubility in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF).
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Appearance | White to off-white or pale yellow solid. | Based on precursors like 2-iodobenzoic acid (white solid) and related aromatic esters.[2][3] |
| Melting Point | >100 °C | Aromatic esters of this size are typically high-melting solids. |
| Boiling Point | >300 °C (at atmospheric pressure) | High molecular weight and aromatic nature suggest a high boiling point. Methyl 2-iodobenzoate boils at 149-150°C at a reduced pressure of 10 mmHg.[4][5] |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, THF, Acetone). | The large hydrophobic aryl groups dominate the molecule's character. Methyl 2-iodobenzoate is insoluble in water but soluble in chloroform and methanol.[3] |
| Stability | Stable under normal conditions. May be light-sensitive. | The 2-iodobenzoic acid precursor and its methyl ester are noted to be light-sensitive.[4][6] |
Synthesis and Mechanistic Insights
The most direct and logical method for synthesizing 2-Chlorophenyl 2-iodobenzoate is through the esterification of 2-iodobenzoic acid with 2-chlorophenol. Given that phenol is a relatively poor nucleophile, standard Fischer esterification (acid catalysis) is often inefficient. A more reliable approach involves activating the carboxylic acid group to facilitate the nucleophilic attack by the phenolic hydroxyl group.
Proposed Synthetic Workflow: Steglich Esterification
The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a highly effective method for forming esters from sterically hindered or poorly nucleophilic alcohols like 2-chlorophenol.
Causality and Experimental Choice:
-
DCC (Dicyclohexylcarbodiimide): This reagent activates the carboxylic acid (2-iodobenzoic acid) by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the nucleophile.
-
DMAP (4-Dimethylaminopyridine): DMAP serves as a superior acylation catalyst. It reacts with the O-acylisourea intermediate (or an anhydride formed in situ) to generate a more reactive N-acylpyridinium salt. This salt is highly susceptible to nucleophilic attack by the 2-chlorophenol, significantly accelerating the reaction.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) is ideal as it readily dissolves the reactants and does not interfere with the reaction mechanism.
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-iodobenzoic acid (1.0 eq), 2-chlorophenol (1.1 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Part 1 (Filtration): A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form. Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Workup - Part 2 (Aqueous Extraction): Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove residual DMAP and any unreacted DCC), saturated aqueous NaHCO₃ (to remove unreacted 2-iodobenzoic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Validation: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹.
Potential Applications and Research Directions
The true value of 2-Chlorophenyl 2-iodobenzoate lies in its potential as a versatile building block for synthesizing more complex molecular architectures.
-
Cross-Coupling Reactions: The aryl iodide is a prime functional group for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. The C-I bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position of the benzoate moiety.
-
Medicinal Chemistry: Halogenated aromatic compounds are ubiquitous in pharmaceuticals. 2-Iodobenzoic acid itself is a precursor for compounds used in medical imaging and as potential treatments for ischemic stroke.[7] This ester derivative could serve as a key intermediate for creating novel scaffolds for drug discovery, where the different halogens can be used as synthetic handles or to modulate the pharmacological properties of a lead compound.
-
Precursor to Hypervalent Iodine Reagents: 2-Iodobenzoic acid is famously used to synthesize IBX and Dess-Martin periodinane, which are powerful and mild oxidizing agents.[2][6][8] While the ester form is not a direct precursor in the same way, its derivatives could be explored for novel reactivity in this area.
Safety and Handling
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dark, and dry place, as the compound may be light-sensitive.[4][6]
References
-
ChemBK. 2-chlorophenyl 2-iodobenzoate. [Link]
-
PubChem. 2-Chlorobenzoate. [Link]
-
Wikipedia. 2-Iodobenzoic acid. [Link]
-
PubChem. Methyl 4-chloro-2-iodobenzoate. [Link]
-
PubChem. 2-Iodobenzoic acid. [Link]
-
NIST. Methyl-2-iodobenzoate. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 2-iodobenzoate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. メチル 2-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Iodobenzoic acid | 88-67-5 [chemicalbook.com]
- 7. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]
- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 10. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
